N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is particularly noteworthy due to its potential pharmacological activities.
Properties
Molecular Formula |
C14H18N6O2 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H18N6O2/c1-9-16-17-12-4-5-13(18-20(9)12)19-6-7-22-11(8-19)14(21)15-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,15,21) |
InChI Key |
JANHEJPTPJHCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, which is then functionalized to introduce the morpholine and cyclopropyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Uniqueness
N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
